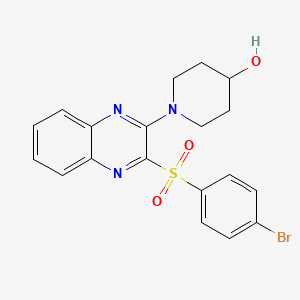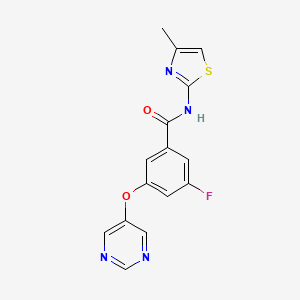
1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol
Übersicht
Beschreibung
“1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol” is a chemical compound with the molecular formula C19H18BrN3O3S . It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It is a phosphoinositide 3-kinase α (PI3Kα) inhibitor and a piperidinylquinoxaline derivative.
Synthesis Analysis
The synthesis of piperidone analogs, which are precursors to the piperidine ring, has been explored in various studies . Piperidones are of particular interest due to their unique biochemical properties . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis
The molecular structure of “1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol” can be found in various databases . The compound has a molecular weight of 448.33.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol” can be found in various databases . The compound has a molecular weight of 448.33.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Alizadeh, Ghanbaripour, and Zhu (2014) detailed the synthesis of quinoxaline derivatives using a three-component reaction involving salicylaldehyde, β-keto esters, and 1-(2-aminophenyl)pyrrole, catalyzed by a piperidine–iodine system. This process highlights the versatility and efficient synthesis of such compounds (Alizadeh, Ghanbaripour, & Zhu, 2014).
Biological and Antimicrobial Activities
Khalid et al. (2016) investigated the synthesis of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, demonstrating their potential biological activities. This study provides insights into the biological relevance of compounds structurally related to "1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol" (Khalid et al., 2016).
Another study by Shibinskaya et al. (2010) synthesized 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, demonstrating their low toxicity and potent interferon-inducing and antiviral activities. This suggests potential antiviral applications for similar quinoxaline derivatives (Shibinskaya et al., 2010).
Antitumor and Antileukemic Activity
Guillon et al. (2022) synthesized a pyrrolo[1,2-a]quinoxaline compound exhibiting cytotoxic potential against various human leukemia cell lines. This study underscores the potential of quinoxaline derivatives in cancer research (Guillon et al., 2022).
Harishkumar, Nd, and Sm (2018) synthesized 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, showing significant antiproliferative activity against human cancer cell lines, suggesting the potential efficacy of related compounds in cancer treatment (Harishkumar, Nd, & Sm, 2018).
Green Synthesis and Antibacterial Properties
- Alavi et al. (2017) explored the green synthesis of quinoxaline sulfonamides, demonstrating their antibacterial activities against Staphylococcus spp. and Escherichia coli. This suggests that related compounds could be developed as new antibacterial agents (Alavi et al., 2017).
Antimicrobial and Antitubercular Activity
- Wardell et al. (2011) reported on mefloquine derivatives, including their crystal structures and significant anti-tubercular activities, indicating the potential of similar compounds in treating tuberculosis (Wardell et al., 2011).
Eigenschaften
IUPAC Name |
1-[3-(4-bromophenyl)sulfonylquinoxalin-2-yl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-13-5-7-15(8-6-13)27(25,26)19-18(23-11-9-14(24)10-12-23)21-16-3-1-2-4-17(16)22-19/h1-8,14,24H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQAORGLDQFYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2S(=O)(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone](/img/structure/B611743.png)
![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)
![N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide](/img/structure/B611748.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)
![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)
![6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B611752.png)
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)
![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)
![5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611758.png)
![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)
![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)